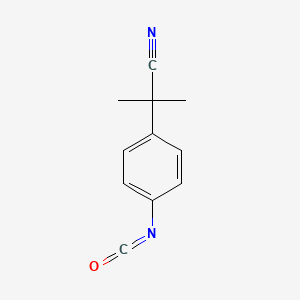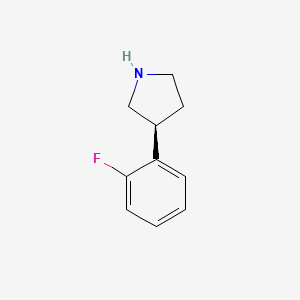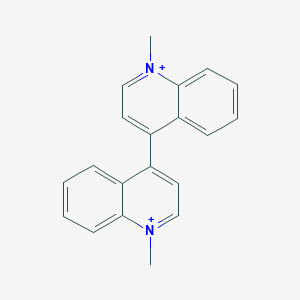
2-Phenylpyrroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylpyrroline is an organic compound with the molecular formula C10H9N It is a heterocyclic compound that contains a pyrroline ring substituted with a phenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylpyrroline can be synthesized through several methods. One common method involves the cyclization of 4-chlorobutyronitrile with phenylmagnesium bromide, followed by dehydrogenation using palladium-supported catalysts such as Pd/C or Pd/Al2O3 . Another method involves the treatment of acetophenone oxime with acetylene in a KOH-DMSO system at 135-150°C under acetylene atmospheric pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to achieve high yields and purity. For example, the dehydrogenation of 2-Phenyl-1-pyrroline to 2-Phenylpyrrole can be performed on a 20-gram scale with good yields and selectivities .
化学反応の分析
Types of Reactions
2-Phenylpyrroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Phenylpyrrole.
Reduction: Reduction reactions can convert it to other derivatives.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Major Products
The major product formed from the oxidation of this compound is 2-Phenylpyrrole .
科学的研究の応用
2-Phenylpyrroline has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Medicine: It is investigated for its potential use in the treatment of mental and cardiovascular diseases.
Industry: It is used in the preparation of dyes and conductive pigment composites.
作用機序
The mechanism of action of 2-Phenylpyrroline involves its interaction with specific molecular targets and pathways. For example, phenylpyrroles, which are derivatives of this compound, activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase . This activation leads to various downstream reactions, such as activation of H±ATPase, K±influx, and glycerol biosynthesis, resulting in increased intracellular turgor and membrane hyperpolarization .
類似化合物との比較
Similar Compounds
2-Phenylpyrrole: A closely related compound that can be synthesized from 2-Phenylpyrroline.
2-Phenylpyridine: Another similar compound with a pyridine ring instead of a pyrroline ring.
Uniqueness
This compound is unique due to its specific structure and reactivity
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
5-phenyl-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-7,11H,4,8H2 |
InChIキー |
HZTGVDVKRFOEOX-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)
![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)










